molecular formula C17H22N2O3S B602341 5-(3-Benzyl-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)valeric acid CAS No. 57229-92-2

5-(3-Benzyl-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)valeric acid

Cat. No.: B602341
CAS No.: 57229-92-2
M. Wt: 334.44
InChI Key:
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Description

This compound belongs to the class of organic compounds known as biotin and derivatives . These are organic compounds containing a ureido (tetrahydroimidizalone) ring fused with a tetrahydrothiophene ring . It is also known as a biotin derivative used in the novel enantioselective syntheses of (+)-Biotin.

Scientific Research Applications

Corrosion Inhibition Properties

5-(3-Benzyl-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)valeric acid and its derivatives have been studied for their corrosion inhibition properties. Research indicates that these compounds can inhibit corrosion in mild steel when exposed to sulfuric acid. This is evidenced by the increased charge transfer resistance and protective layer formation on the steel surface, as confirmed by electrochemical and scanning electron microscopy (SEM) studies (Ammal, Prajila, & Joseph, 2018).

Coordination Polymer Formation

The compound has been used in the formation of chiral one- and two-dimensional silver(I)-biotin coordination polymers. These polymers demonstrate varied coordination environments and have implications in crystal engineering and material science. The formation of these coordination polymers involves the deprotonation of the carboxylic acid group of biotin, leading to intricate and varied solid-state structures (Altaf & Stoeckli-Evans, 2013).

Synthesis of Biotin

There's research indicating the use of this compound in the regioselective synthesis of biotin, a vital vitamin. This involves the synthesis of key intermediates like tetradehydrobiotin esters, which are essential in the overall biotin synthesis process. This synthesis method provides a novel approach to producing biotin efficiently (Zav’yalov et al., 2006).

Molecular Structure Studies

The compound is also significant in the study of molecular structures. Its derivatives have been synthesized and characterized, providing insights into their structural properties. This includes applications in the synthesis of 4H-thieno[3,2-b]pyrrole-5-carboxamides, which are useful in understanding the interactions and conformations of such molecules (Torosyan et al., 2018).

Antibacterial Bioactivity

Studies have also focused on the synthesis of derivatives from 5-(2-Oxo-hexahydro-thieno[3,4-d]imidazol-6-yl)-pentanoic acid for antibacterial applications. This includes developing synthetic routes to compounds like 6-Pentyl-tetrahydro-thieno[3,4-d]imidazol-2-one, which have shown significant antibacterial bioactivity (Liang et al., 2016).

Properties

IUPAC Name

5-(3-benzyl-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c20-15(21)9-5-4-8-14-16-13(11-23-14)18-17(22)19(16)10-12-6-2-1-3-7-12/h1-3,6-7,13-14,16H,4-5,8-11H2,(H,18,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHDPYNGBWBKNRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)O)N(C(=O)N2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(3-Benzyl-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)valeric acid
Reactant of Route 2
5-(3-Benzyl-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)valeric acid
Reactant of Route 3
5-(3-Benzyl-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)valeric acid
Reactant of Route 4
5-(3-Benzyl-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)valeric acid
Reactant of Route 5
Reactant of Route 5
5-(3-Benzyl-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)valeric acid
Reactant of Route 6
5-(3-Benzyl-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)valeric acid

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